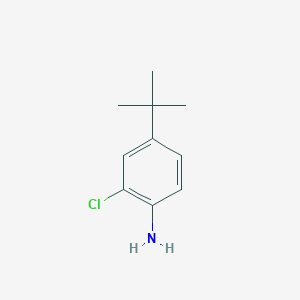

4-(Tert-Butyl)-2-Chloroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEZEFHCSBXPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334549 | |

| Record name | 4-(Tert-Butyl)-2-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42265-67-8 | |

| Record name | 2-Chloro-4-(1,1-dimethylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42265-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Tert-Butyl)-2-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 4 Tert Butyl 2 Chloroaniline

Established and Emerging Synthetic Pathways for Substituted Chloroanilines

The synthesis of substituted chloroanilines is a well-established field, yet new methodologies continue to emerge, offering improved efficiency, selectivity, and environmental compatibility. Classical methods often involve the chlorination of anilines or the reduction of nitroaromatics. However, direct chlorination of anilines can lead to a mixture of isomers and over-chlorination, necessitating complex purification steps. wikipedia.org A more controlled approach involves the reduction of a corresponding nitrochlorobenzene. wikipedia.org For instance, 4-chloroaniline (B138754) is typically prepared by the reduction of 4-nitrochlorobenzene, which is synthesized via the nitration of chlorobenzene. wikipedia.org

Emerging synthetic strategies focus on catalytic methods, offering milder reaction conditions and greater control over regioselectivity. Palladium-catalyzed reactions, for example, have shown promise in the direct annulation of chloroanilines to form more complex heterocyclic structures like indoles and azaindoles. researchgate.net These modern approaches often provide advantages in terms of atom economy and reduced waste generation.

Another area of development is the use of photochemical reactions. The excited state reactivity of chloroanilines can be harnessed to achieve specific transformations. diva-portal.orgrug.nl While the reactivity varies between isomers, with the para-isomer showing a higher propensity for photo-solvolysis or reduction, these methods open up unique synthetic possibilities. diva-portal.org

The formation of Schiff bases through the condensation of chloroanilines with aldehydes is another versatile synthetic pathway. researchgate.net This reaction forms an imine group that can be further modified, providing a route to a wide array of substituted aniline (B41778) derivatives. researchgate.net

Direct and Indirect Synthetic Routes to 4-(Tert-Butyl)-2-Chloroaniline

The synthesis of this compound can be approached through several direct and indirect routes, each with its own set of advantages and challenges.

Direct Routes:

A common direct approach involves the electrophilic chlorination of 4-tert-butylaniline. However, this method can suffer from a lack of regioselectivity, potentially yielding a mixture of the desired 2-chloro isomer along with the 3-chloro isomer and dichlorinated products. Careful control of reaction conditions, such as the choice of chlorinating agent and solvent, is crucial to maximize the yield of the target compound.

Indirect Routes:

Indirect routes often offer better control over the final substitution pattern. One of the most reliable indirect methods starts with the nitration of 1-chloro-3-(tert-butyl)benzene. The resulting nitro-intermediate can then be selectively reduced to the corresponding aniline. This multi-step process, while longer, generally provides a cleaner product with a higher yield of the desired isomer.

Another indirect strategy involves the Friedel-Crafts tert-butylation of 2-chloroaniline. This reaction introduces the bulky tert-butyl group at the para position due to steric hindrance from the ortho-chloro and amino groups.

A summary of potential synthetic precursors is provided in the table below.

| Precursor Compound | Synthetic Transformation |

| 4-tert-Butylaniline | Direct Chlorination |

| 1-Chloro-3-(tert-butyl)benzene | Nitration followed by Reduction |

| 2-Chloroaniline | Friedel-Crafts tert-Butylation |

Role of Protecting Group Strategies in the Synthesis of this compound and its Intermediates

Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound, particularly when dealing with the reactive amino group. jocpr.comorganic-chemistry.org The amino group of anilines is nucleophilic and can interfere with various reaction conditions, such as those involving strong electrophiles or organometallic reagents. organic-chemistry.org

Amine Protection:

To prevent unwanted side reactions, the amino group is often temporarily converted into a less reactive functional group. Common protecting groups for anilines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides. jocpr.comnumberanalytics.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal once its protective function is no longer needed. jocpr.comnumberanalytics.com

For instance, the Boc group is stable to a wide range of non-acidic conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA). beilstein-journals.org This orthogonality allows for selective deprotection in the presence of other acid-sensitive groups. numberanalytics.com A study on the synthesis of 3-(substitutedthiocarbamide)-aniline derivatives utilized the Boc group to protect the amino group of 3-chloroaniline (B41212) during subsequent reactions. gsconlinepress.com

Orthogonal Protection Strategies:

In more complex syntheses involving multiple functional groups, an orthogonal protection strategy is often employed. numberanalytics.com This involves using different protecting groups for different functional groups, where each protecting group can be removed under specific conditions without affecting the others. numberanalytics.com This allows for a high degree of control over the synthetic sequence.

The strategic use of protecting groups ensures that chemical transformations occur at the desired positions, leading to higher yields and purer products, which is crucial for the efficient synthesis of this compound and its derivatives.

Scalable Synthesis Approaches for this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including cost-effectiveness, safety, and environmental impact. For this compound, developing a scalable synthesis is crucial for its application in various industries.

A key consideration for scalability is the use of inexpensive and readily available starting materials. beilstein-journals.org Routes that begin with commodity chemicals are generally preferred. Furthermore, the efficiency of each synthetic step is critical; high-yielding reactions minimize waste and reduce the cost of raw materials. rsc.org

Process optimization is another vital aspect of scalable synthesis. This can involve screening different catalysts, solvents, and reaction conditions to find the most efficient and robust protocol. researchgate.netacs.org For example, a study on the synthesis of a pyridinooxazoline ligand highlighted the importance of optimizing the cyclization step to improve yield and simplify purification. researchgate.net

The development of one-pot or continuous flow processes can also significantly enhance scalability by reducing the number of isolation and purification steps, thereby saving time and resources. While specific scalable syntheses for this compound are not extensively detailed in the public literature, the principles of process optimization and the use of robust, high-yielding reactions are universally applicable. rsc.org For instance, a scalable synthesis of N-substituted ureas was developed using water as a solvent, which is a significant step towards a more environmentally friendly process. rsc.org

The table below outlines key factors for developing a scalable synthesis.

| Factor | Description |

| Starting Materials | Use of inexpensive and readily available precursors. |

| Reaction Efficiency | High yields and selectivity in each synthetic step. |

| Process Optimization | Screening of catalysts, solvents, and conditions for optimal performance. |

| Work-up & Purification | Simple and efficient purification methods to minimize product loss. |

| Safety & Environment | Use of less hazardous reagents and solvents, and minimization of waste. |

Chemical Reactivity and Derivatization Studies of 4 Tert Butyl 2 Chloroaniline

Elucidation of Reaction Mechanisms Involving the Amine Functionality

The primary reactivity of 4-(tert-butyl)-2-chloroaniline stems from the lone pair of electrons on the nitrogen atom of the amine group, which confers nucleophilic character. This functionality is a common starting point for a variety of organic transformations.

A crucial strategy in the derivatization of this aniline (B41778) is the protection of the amine group to prevent unwanted side reactions and to control regioselectivity in subsequent steps. A widely used method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a tert-butyl carbamate (B1207046) (N-Boc) derivative. gsconlinepress.comresearchgate.netgsconlinepress.comnih.gov This protection is typically reversible, and the Boc group can be removed under acidic conditions, regenerating the amine functionality. gsconlinepress.com The formation of N-Boc derivatives of various aryl amines has been shown to be influenced by electronic effects, with electron-donating groups on the aromatic ring generally facilitating the reaction. rsc.org

The nucleophilicity of the amine group is central to the synthesis of various heterocyclic and acyclic derivatives. For instance, it can readily react with isothiocyanates or thiophosgene (B130339) to form thiourea (B124793) derivatives. mdpi.com This reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate or thiophosgene. mdpi.com Similarly, the amine group participates in cyclization reactions to form quinazoline (B50416) structures. beilstein-journals.org In acidic media, aniline derivatives can undergo reactions such as the formation of N-chloramines, although the specific kinetics and mechanisms can be complex and pH-dependent. researchgate.net The steric hindrance provided by the ortho-chloro substituent and the electronic effects of both the chloro and para-tert-butyl groups modulate the basicity and nucleophilicity of the amine, influencing reaction rates and outcomes.

Investigations into Substitutions and Transformations on the Chlorinated Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents. The amine group is a powerful activating group and an ortho-, para-director. The tert-butyl group is also an activating, ortho-, para-director. Conversely, the chlorine atom is a deactivating but ortho-, para-directing substituent.

The combined influence of these groups directs incoming electrophiles primarily to the positions ortho and para to the strongly activating amino group. Given that the para position is occupied by the tert-butyl group and one ortho position is blocked by the chlorine atom, the most likely positions for electrophilic attack are C3 and C5. The steric bulk of the tert-butyl group may further influence the regioselectivity, potentially favoring substitution at the less hindered C3 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of additional halogen atoms (Cl, Br, I) onto the ring can be achieved using appropriate halogenating agents and catalysts. libretexts.org

Nitration: Reaction with a mixture of nitric and sulfuric acids can introduce a nitro group (–NO₂) onto the ring, which can subsequently be reduced to another amino group. libretexts.org

Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group (–SO₃H). libretexts.org

Transformations involving the existing chlorine substituent, such as nucleophilic aromatic substitution, are generally difficult under standard conditions due to the electron-rich nature of the aniline ring. However, such reactions can sometimes be achieved under forcing conditions or with the use of specific catalysts.

Exploration of Modifications and Reactions at the Tert-Butyl Moiety

The tert-butyl group is characterized by its significant steric bulk and the high strength of its C-C and C-H bonds, rendering it largely unreactive under many synthetic conditions. rsc.org Direct chemical modification of the tert-butyl group on the this compound scaffold is challenging and not commonly reported.

The primary role of the tert-butyl group in the reactivity of the molecule is twofold:

Electronic Influence: As an alkyl group, it has a weak electron-donating effect (hyperconjugation and induction), which slightly activates the aromatic ring towards electrophilic substitution. It also contributes to the lipophilicity of the molecule and its derivatives, a property that can influence solubility and interactions with biological systems.

Synthesis and Characterization of Novel Derivatives Incorporating the this compound Scaffold

The this compound framework serves as a versatile building block for the synthesis of a variety of novel chemical entities with potential applications in different fields of chemistry.

Thiocarbamides, or thioureas, are a class of compounds known for their diverse biological activities and utility as synthetic intermediates. gsconlinepress.comresearchgate.net Derivatives of this compound can be prepared through the reaction of the amine with various isothiocyanates. A common synthetic strategy involves the reaction of the aniline with an isothiocyanate derivative in a suitable solvent like dimethylformamide (DMF). mdpi.com An alternative two-step approach involves reacting the aminoquinazoline derivative with thiophosgene to generate an isothiocyanate intermediate, which is then reacted with a primary or secondary amine to yield the final thiourea product. mdpi.com

Table 1: Synthesis of Thiocarbamide Derivatives

| Starting Material | Reagent(s) | Product Class | Reference(s) |

|---|---|---|---|

| This compound | Isothiocyanates | N-(4-(tert-Butyl)-2-chlorophenyl)thioureas | mdpi.com |

The synthesized thiocarbamide derivatives are typically characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. mdpi.com For example, the formation of a thiourea can be confirmed by the appearance of characteristic signals for the N-H protons and the C=S carbon in the NMR spectra. gsconlinepress.com

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological properties. The this compound moiety can be incorporated into the quinazoline scaffold through various synthetic routes.

One method involves a copper-catalyzed cyclization reaction. beilstein-journals.org For instance, a 2-aminobenzophenone (B122507) can be reacted with an appropriate aldehyde and ammonium (B1175870) acetate (B1210297) in the presence of a copper(II) chloride catalyst to construct the quinazoline core. beilstein-journals.org Subsequent nucleophilic aromatic substitution reactions can then be used to attach different donor moieties to the quinazoline structure. beilstein-journals.org Another approach involves reacting an aminoquinazoline with an isocyanate or isothiocyanate to form urea (B33335) or thiourea derivatives appended to the quinazoline ring system. mdpi.com Furthermore, quinazoline-2,4(1H,3H)-diones can be synthesized from Boc-protected o-amino nitriles via cyclization using hydrogen peroxide under basic conditions. rsc.org

Table 2: Synthetic Approaches to Quinazoline Derivatives

| Precursor Type | Key Reaction | Product | Reference(s) |

|---|---|---|---|

| 2-Aminobenzophenone, Aldehyde, Ammonium Acetate | Copper-catalyzed cyclization | 2,4-Disubstituted quinazolines | beilstein-journals.org |

| 2-Amino-benzamides, Nitriles | Copper-catalyzed nucleophilic addition/SNAr | Quinazolin-4(3H)-ones | organic-chemistry.org |

| Aminoquinazoline | Reaction with isocyanates/isothiocyanates | Quinazolinyl ureas/thioureas | mdpi.com |

The structural elucidation of these quinazoline derivatives relies on comprehensive analysis of their spectral data, including NMR and mass spectrometry. mdpi.com

1,3-Oxathiol-2-ylidenes are another class of heterocyclic compounds that can be synthesized using this compound. A highly Z-stereoselective synthesis has been developed for (Z)-N-(1,3-oxathiol-2-ylidene)anilines. swan.ac.ukscispace.com

This synthesis involves the reaction of an aryl isothiocyanate with a sulfur nucleophile derived from an α-haloketone. Specifically, the reaction between an isothiocyanate and a suitable propargyl sulfide (B99878) derivative in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) leads to the formation of the 1,3-oxathiol-2-ylidene product. swan.ac.ukscispace.com The reaction proceeds with high stereoselectivity, exclusively yielding the Z-isomer around the C=N bond, as confirmed by X-ray crystallography. scispace.com

Table 3: Synthesis of a (Z)-1,3-Oxathiol-2-ylidene Derivative

| 2-Chloroaniline Derivative | Reagents | Product | Yield | Reference |

|---|

Characterization of these complex heterocyclic systems involves detailed spectroscopic analysis. For instance, the product (Z)-N-(5-(4-bromophenyl)-4-(4-fluorobenzyl)-1,3-oxathiol-2-ylidene)-2-chloroaniline was identified by ¹H NMR, ¹³C NMR, and mass spectrometry, confirming the successful synthesis and the specific stereochemistry of the imine bond. scispace.com

Calixtubitak.gov.trarenes Derivatives

The functionalization of calixarenes, a class of macrocyclic compounds formed from phenolic units, is a key area of supramolecular chemistry. One established method to append functional groups to the calixarene (B151959) framework is through azo coupling with diazonium salts derived from anilines. This reaction allows for the introduction of chromogenic units, making the resulting calixarene derivatives useful in sensing applications.

The synthesis of azo-substituted calix tubitak.gov.trarenes from anilines like this compound follows a well-defined two-step process. electronicsandbooks.com

Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This is typically achieved by reacting the aniline with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting salt.

Azo Coupling: The prepared diazonium salt is then immediately reacted with a calix tubitak.gov.trarene molecule. The coupling reaction is an electrophilic aromatic substitution, where the electron-rich phenolic rings of the calix tubitak.gov.trarene attack the diazonium cation. This typically occurs at the para-position of the phenolic units of the calix tubitak.gov.trarene. electronicsandbooks.com

Studies have demonstrated this methodology with a range of substituted anilines, including various chloroanilines, to produce vividly colored azocalix tubitak.gov.trarene derivatives. electronicsandbooks.com The reaction can be controlled to achieve different degrees of substitution on the calixarene's upper rim. The specific use of this compound would yield a calix tubitak.gov.trarene derivative bearing the 4-(tert-butyl)-2-chlorophenylazo moiety, combining the structural features of both parent molecules.

Table 1: General Synthesis of Azo-Calix tubitak.gov.trarene Derivatives

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Diazotization | This compound, NaNO₂, HCl, 0-5 °C | 4-(tert-butyl)-2-chlorobenzenediazonium chloride |

| 2 | Azo Coupling | Calix tubitak.gov.trarene, Diazonium Salt, Alkaline or Mildly Acidic Conditions | p-(4-(tert-butyl)-2-chlorophenylazo)calix tubitak.gov.trarene |

Oxadiazole and Triazole Bioisosteres

Oxadiazole and triazole rings are important five-membered heterocyclic motifs frequently used as bioisosteres for amide and ester groups in medicinal chemistry. swan.ac.uk Synthesizing derivatives of this compound that incorporate these rings involves multi-step pathways, often proceeding through key intermediates like hydrazides or azides.

Oxadiazole Derivatives: The 1,3,4-oxadiazole (B1194373) ring is commonly synthesized by the cyclodehydration of an acylhydrazide (also known as an arylhydrazide). To prepare such a derivative from this compound, the aniline must first be converted into a corresponding benzoic acid derivative, which is then esterified and reacted with hydrazine (B178648) hydrate (B1144303) to form the key arylhydrazide intermediate. nih.gov This intermediate can then be cyclized with various reagents.

A general synthetic route is as follows:

Conversion to Hydrazide: The aniline group of this compound is first converted into a carboxylic acid functionality via reactions such as the Sandmeyer reaction. The resulting 4-(tert-butyl)-2-chlorobenzoic acid is then reacted with hydrazine hydrate, often after conversion to an ester, to yield 4-(tert-butyl)-2-chlorobenzohydrazide. nih.gov

Cyclization: The synthesized hydrazide is reacted with a second carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 2,5-disubstituted 1,3,4-oxadiazole ring. nih.gov Alternatively, the hydrazide can be reacted with an orthoester in the presence of an acid catalyst like para-toluenesulfonic acid (PTSA). researchgate.net

Triazole Derivatives: The 1,2,3-triazole ring is most famously synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govorganic-chemistry.org This approach requires the conversion of the aniline into an aryl azide (B81097).

Azide Formation: this compound is treated with sodium nitrite and acid to form the diazonium salt, as in the azo coupling reaction. Subsequent treatment of the diazonium salt with sodium azide (NaN₃) replaces the diazonium group with an azide group, yielding 1-azido-4-(tert-butyl)-2-chlorobenzene. nih.gov

Cycloaddition: The resulting aryl azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. This reaction is highly efficient and regioselective, yielding the 1,4-disubstituted 1,2,3-triazole derivative. nih.gov

The synthesis of 1,2,4-triazoles can be achieved from thiosemicarbazide (B42300) precursors, which can be prepared from the corresponding acid hydrazide of the parent aniline. scispace.com

Table 2: Key Intermediates for Heterocycle Synthesis from this compound

| Target Heterocycle | Required Intermediate | Synthetic Precursor |

| 1,3,4-Oxadiazole | 4-(tert-butyl)-2-chlorobenzohydrazide | 4-(tert-butyl)-2-chlorobenzoic acid |

| 1,2,3-Triazole | 1-azido-4-(tert-butyl)-2-chlorobenzene | 4-(tert-butyl)-2-chlorobenzenediazonium salt |

| 1,2,4-Triazole | 4-(4-(tert-butyl)-2-chlorobenzoyl)thiosemicarbazide | 4-(tert-butyl)-2-chlorobenzohydrazide |

Furan- and Furopyrimidine-Based Derivatives

The incorporation of furan (B31954) and furopyrimidine moieties creates derivatives with distinct electronic and structural properties.

Furan-Based Derivatives: A direct method for the C-H arylation of heteroarenes provides a pathway to synthesize furan derivatives from anilines. Recent research has shown that anilines can be coupled directly with furan under photocatalytic conditions. semanticscholar.org The reaction proceeds via the in situ formation of a diazonium salt from the aniline using a reagent like tert-butyl nitrite (TBN). This salt then generates an aryl radical that couples with the furan ring. Applying this method, this compound can be reacted with furan to produce 2-(4-(tert-butyl)-2-chlorophenyl)furan. semanticscholar.org

Furopyrimidine-Based Derivatives: The synthesis of furopyrimidines often involves building a pyrimidine (B1678525) ring onto a pre-existing furan structure or vice-versa. A common strategy for creating related N-aryl heterocyclic systems, such as pyrrolopyrimidines, involves the nucleophilic aromatic substitution of a halogenated heterocycle with an aniline. google.com This strategy is applicable to the synthesis of furopyrimidine derivatives.

A plausible synthetic route would involve:

Preparation of a Halogenated Furopyrimidine: A suitable starting material, such as a chloro- or bromo-substituted furopyrimidine, is required. For example, 4-chlorofuro[2,3-d]pyrimidine (B1450971) can be synthesized from furan-based precursors.

Nucleophilic Aromatic Substitution: The halogenated furopyrimidine is then reacted with this compound. The amine group of the aniline acts as a nucleophile, displacing the halogen on the pyrimidine ring to form a new carbon-nitrogen bond. This reaction is typically carried out in a suitable solvent and may be facilitated by heat or a catalyst, yielding a 4-((4-(tert-butyl)-2-chlorophenyl)amino)furo[2,3-d]pyrimidine derivative. google.com

Computational and Theoretical Chemistry Investigations of 4 Tert Butyl 2 Chloroaniline

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations offer profound insights into the fundamental characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can predict geometries, energies, and a variety of electronic properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is particularly effective for determining the ground state geometry of a molecule, which corresponds to its most stable three-dimensional conformation. acs.org Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for this purpose. iucr.org

Table 1: Representative Geometric Parameters for Analysis (Note: The following table indicates the parameters that would be determined through DFT ground state optimization. Specific values for 4-(tert-butyl)-2-chloroaniline are not available in the cited literature.)

| Parameter | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C-Cl | Carbon-Chlorine bond length | Data not available |

| C-N | Carbon-Nitrogen bond length | Data not available |

| C-C (ring) | Average Carbon-Carbon bond length in the aromatic ring | Data not available |

| N-H | Average Nitrogen-Hydrogen bond length | Data not available |

| **Bond Angles (°) ** | ||

| C-C-N | Angle defining the position of the amine group | Data not available |

| C-C-Cl | Angle defining the position of the chlorine atom | Data not available |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. muni.cz A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmuni.cz

In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom of the amino group, reflecting its electron-donating capability. The LUMO would likely be distributed across the aromatic ring, influenced by the electron-withdrawing chlorine atom. Analysis of related compounds shows that DFT calculations are used to determine the specific energies of these orbitals. researchgate.neteurjchem.com The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter derived from this analysis. ntu.edu.iq

Table 2: Frontier Molecular Orbital Parameters (Note: Specific calculated energy values for this compound are not available in the cited literature.)

| Parameter | Description | Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons. The electronegative chlorine atom would also contribute to a negative potential region. Conversely, the most positive potential would be localized on the hydrogen atoms of the amino group, making them the primary sites for nucleophilic interaction.

Mulliken population analysis is a computational method used to assign partial charges to the individual atoms within a molecule. researchgate.net This analysis provides a quantitative measure of the electron distribution and helps in understanding the polarity of bonds and the electrostatic nature of the molecule. The calculation partitions the total electron population among the atoms, offering insight into the electronic effects of different substituents. For example, in studies of related compounds, it has been noted that carbon atoms can exhibit both positive and negative charges depending on their bonding environment. researchgate.net This analysis for this compound would quantify the electron-donating or -withdrawing effects of the chloro and tert-butyl groups on the aniline ring system.

Table 3: Calculated Mulliken Atomic Charges (Note: Specific calculated charge values for this compound are not available in the cited literature.)

| Atom | Charge (e) |

| Cl | Data not available |

| N | Data not available |

| C (attached to N) | Data not available |

| C (attached to Cl) | Data not available |

| C (attached to t-Butyl) | Data not available |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal lattice is determined by a complex network of intermolecular interactions. Understanding these interactions is key to explaining the physical properties of the crystalline material.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal. semanticscholar.orgacs.org The Hirshfeld surface is generated around a molecule in a crystal, and the distance from the surface to the nearest atom outside (de) and inside (di) is calculated. These distances are combined into a normalized contact distance (dnorm), which is mapped onto the surface. Red spots on the dnorm map indicate close intermolecular contacts, such as hydrogen bonds. nih.gov

The 2D fingerprint plot is a histogram that summarizes all the intermolecular contacts, plotting de against di. It provides a quantitative breakdown of the different types of interactions and their relative contributions to the total Hirshfeld surface area. sibran.ru For a molecule like this compound, one would expect significant contributions from H···H contacts, largely due to the bulky tert-butyl group and the hydrogens on the aromatic ring. researchgate.net Other important interactions would likely include C···H/H···C contacts, representing van der Waals forces, and potentially Cl···H or N···H contacts, which could indicate weak hydrogen bonding that stabilizes the crystal packing. Studies on other molecules containing tert-butyl groups have shown that they can significantly influence crystal packing and increase Hirshfeld surface volume. acs.org

Table 4: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: A specific Hirshfeld surface analysis for this compound is not available in the cited literature. The table lists expected contact types.)

| Interaction Type | Description | Percentage Contribution |

| H···H | Contacts between hydrogen atoms | Expected to be significant |

| C···H / H···C | Contacts between carbon and hydrogen atoms | Expected to be significant |

| Cl···H / H···Cl | Contacts involving the chlorine atom | Possible, indicates weak hydrogen bonding |

| N···H / H···N | Contacts involving the amine group | Possible, indicates hydrogen bonding |

| C···C | Pi-pi stacking interactions | Possible between aromatic rings |

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms In Molecules (QTAIM) Analysis

The stability and structure of molecular systems are often governed by a complex network of non-covalent interactions (NCI). nih.gov Techniques such as NCI analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are employed to identify and characterize these weak interactions, which include hydrogen bonds, van der Waals forces, and π-stacking interactions. nih.govmdpi.com

Non-Covalent Interaction (NCI) Analysis: NCI analysis, based on the electron density and its derivatives, is a powerful tool for visualizing and understanding weak interactions in three-dimensional space. mdpi.com It involves plotting the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second Hessian eigenvalue. This generates surfaces that highlight different types of interactions:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as blue-colored surfaces.

Weak van der Waals Interactions: Appear as green-colored surfaces.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as red-colored surfaces.

For this compound, NCI analysis would likely reveal van der Waals interactions involving the bulky tert-butyl group and potential weak hydrogen bonds between the amine (-NH₂) group of one molecule and the chloro-substituent or aromatic ring of a neighboring molecule.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: QTAIM provides a rigorous method for partitioning a molecule's electron density into atomic basins, allowing for the quantitative analysis of chemical bonds. researchgate.netdokumen.pubwiley-vch.de This theory identifies bond critical points (BCPs)—locations where the electron density is at a minimum between two bonded atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), are used to classify the nature of the interaction. researchgate.net

Covalent Bonds: Characterized by high ρ(r) and a negative ∇²ρ(r).

Closed-Shell Interactions (e.g., hydrogen bonds, van der Waals): Characterized by low ρ(r) and a positive ∇²ρ(r). mdpi.com

In an analysis of this compound, QTAIM would be used to locate BCPs between atoms of adjacent molecules in a crystal lattice. This would confirm the presence of intermolecular interactions, such as N-H···Cl or C-H···π bonds, and quantify their strength based on the topological properties of the electron density at the critical points. wiley-vch.deresearchgate.net

Crystal Voids Analysis

Crystal voids analysis is a computational technique used to determine the empty space within a crystal lattice. nih.gov The size, shape, and distribution of these voids are critical as they can influence a crystal's physical properties, including its density, stability, and ability to accommodate guest molecules. The analysis involves calculating the volume of cavities in the unit cell that are not occupied by the molecule's electron density. nih.gov

The percentage of void space provides an indication of the packing efficiency. A low percentage of void volume suggests a compact and efficiently packed crystal structure, which often correlates with greater mechanical stability. nih.gov For this compound, the presence of the sterically demanding tert-butyl group might lead to less efficient packing compared to smaller analogues. A crystal voids analysis would precisely quantify this effect, providing a percentage of the unit cell volume that is unoccupied.

A hypothetical table of results for such an analysis is presented below.

| Parameter | Calculated Value | Interpretation |

| Total Crystal Volume | 1000 ų | The volume of the unit cell. |

| Molecule Volume | 870 ų | The space occupied by the molecules. |

| Void Volume | 130 ų | The volume of empty space in the unit cell. |

| Percentage of Void Space | 13.0% | Indicates a moderately compact crystal packing. nih.gov |

Energy Framework Analysis

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interaction energies within a crystal structure. researchgate.netrasayanjournal.co.in This approach, often implemented in software like CrystalExplorer, calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. researchgate.net

The results are depicted as "frameworks" where cylinders connect the centers of mass of interacting molecular pairs. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing an intuitive visual representation of the crystal's energetic topology. researchgate.net This analysis helps to identify the dominant forces responsible for the crystal packing and can offer insights into the material's mechanical properties. researchgate.netrasayanjournal.co.in

A summary of hypothetical energy framework calculations is provided below.

| Interaction Type | Energy (kJ/mol) | Contribution |

| Electrostatic | -45.5 | Dominant attractive force due to polar groups. |

| Dispersion | -68.2 | Strong contribution from non-polar groups. |

| Repulsion | +30.1 | Pauli repulsion between electron clouds. |

| Total Energy | -83.6 | Overall stabilization energy of the crystal lattice. |

In Silico Molecular Docking Studies for Ligand-Receptor Interactions (Academic Research Focus)

In silico molecular docking is a computational technique central to modern drug discovery and chemical biology. It predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with the binding site of a macromolecular target, typically a protein or enzyme. nih.govnanobioletters.commalariaworld.org The primary goal is to identify potential lead compounds by assessing how well they fit into a receptor's active site and the strength of the resulting non-covalent interactions. researchgate.net

The process involves generating multiple conformations of the ligand and positioning them within the receptor's binding pocket. A scoring function is then used to estimate the binding energy, with more negative scores typically indicating a higher binding affinity. nanobioletters.com These studies provide valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-alkyl bonds, that stabilize the ligand-receptor complex. malariaworld.org

In an academic research context, molecular docking could be used to explore the potential biological activity of this compound or its derivatives. For instance, it could be docked against various therapeutic targets, such as fungal chitin (B13524) deacetylase or bacterial dihydrofolate reductase (DHFR), to assess its potential as an inhibitor. researchgate.net The results can guide the synthesis of more potent and selective analogues. nih.gov

Below is a hypothetical data table from a molecular docking study of this compound against a putative bacterial target.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| E. coli DHFR (1J3I) | -7.2 | Ile50, Phe31 | Pi-Alkyl, Hydrophobic |

| E. coli DHFR (1J3I) | -7.2 | Leu28 | van der Waals |

| E. coli DHFR (1J3I) | -7.2 | Asp27 | Hydrogen Bond (via -NH₂) |

Advanced Analytical Spectroscopic and Chromatographic Methodologies in 4 Tert Butyl 2 Chloroaniline Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure of 4-(tert-butyl)-2-chloroaniline. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's atomic connectivity and functional groups.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the tert-butyl group. The aromatic region would display a complex splitting pattern due to the positions of the three substituents on the benzene (B151609) ring. The -NH₂ protons typically appear as a broad singlet, and the nine equivalent protons of the tert-butyl group would yield a sharp singlet.

¹³C-NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the electron-donating amino and tert-butyl groups. Two additional signals would correspond to the quaternary and methyl carbons of the tert-butyl group. rsc.orgnih.gov

Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Data for this compound Predicted values are based on established substituent effects and data from analogous compounds.

| Analysis | Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H-NMR | Aromatic H (position 3) | 6.6 - 6.8 | Doublet (d) | Influenced by adjacent NH₂ and C-Cl. |

| Aromatic H (position 5) | 7.0 - 7.2 | Doublet of Doublets (dd) | Coupled to H at positions 3 and 6. | |

| Aromatic H (position 6) | 7.2 - 7.4 | Doublet (d) | Influenced by adjacent tert-butyl group. | |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) | Chemical shift can vary with solvent and concentration. | |

| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet (s) | Nine equivalent protons. | |

| ¹³C-NMR | C-NH₂ (C1) | 142 - 146 | Singlet | |

| C-Cl (C2) | 118 - 122 | Singlet | ||

| C-H (C3) | 115 - 119 | Singlet | ||

| C-C(CH₃)₃ (C4) | 140 - 144 | Singlet | ||

| C-H (C5) | 125 - 129 | Singlet | ||

| C-H (C6) | 128 - 132 | Singlet | ||

| Quaternary C (-C (CH₃)₃) | 33 - 36 | Singlet | ||

| Methyl C (-C(CH₃ )₃) | 30 - 32 | Singlet |

FT-IR spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations. The spectrum would be characterized by absorption bands indicative of the N-H bonds of the primary amine, the C-Cl bond, aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the tert-butyl group. nih.govepa.govchemicalbook.comresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | 3350 - 3500 | Medium |

| C-H Aromatic Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Aliphatic Stretch | -C(CH₃)₃ | 2850 - 2970 | Strong |

| C=C Aromatic Ring Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |

| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1590 - 1650 | Medium |

| C-N Stretch | Aromatic Amine | 1250 - 1340 | Strong |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Strong |

| C-H Out-of-Plane Bending | Substituted Benzene | 800 - 900 | Strong |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

For this compound (molecular formula C₁₀H₁₄ClN), the molecular weight is approximately 183.68 g/mol . nih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 183 and an M+2 peak at m/z 185 with an intensity ratio of approximately 3:1, which is characteristic of the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable secondary carbocation at m/z 168 (M-15). libretexts.orgchemguide.co.uklibretexts.org This fragment is often the base peak in the spectrum of tert-butyl substituted aromatic compounds. miamioh.edu Further fragmentation can occur through the loss of other small molecules or radicals. libretexts.orglibretexts.orgyoutube.com

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Ion/Fragment | Formula of Loss | Notes |

| 183/185 | [C₁₀H₁₄ClN]⁺ | - | Molecular ion (M⁺), showing characteristic 3:1 chlorine isotope pattern. |

| 168/170 | [C₉H₁₁ClN]⁺ | •CH₃ | Loss of a methyl radical from the tert-butyl group. Likely the base peak. |

| 127/129 | [C₆H₆ClN]⁺ | •C₄H₉ | Loss of the entire tert-butyl group. |

| 91 | [C₆H₅N]⁺ | •C₄H₉, •Cl | Loss of tert-butyl group and chlorine radical. |

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems. The benzene ring in this compound acts as a chromophore. The presence of substituents alters the energy of these transitions and thus the wavelength of maximum absorbance (λ_max). utoronto.cauomustansiriyah.edu.iq

The amino group (-NH₂) is a powerful auxochrome with non-bonding electrons that can delocalize into the aromatic ring, causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The chlorine and tert-butyl groups also contribute to shifts in the absorption bands. The spectrum is expected to show strong absorptions corresponding to π → π* transitions. masterorganicchemistry.comamhsr.org

Table 4: Expected UV-Visible Absorption Data for this compound

| Solvent | Expected λ_max Range (nm) | Electronic Transition | Notes |

| Ethanol/Methanol (B129727) | 240 - 260 | π → π* (Primary Band) | Exact λ_max is solvent-dependent. |

| 290 - 310 | π → π* (Secondary Band) | The amino group significantly shifts this band to a longer wavelength. researchgate.net | |

| Hexane/Cyclohexane | 235 - 255 | π → π* (Primary Band) | A slight hypsochromic (blue) shift is expected in non-polar solvents. |

| 285 - 305 | π → π* (Secondary Band) |

Chromatographic Separation and Detection Methodologies

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, enabling its accurate quantification.

HPLC is the most common technique for the analysis of substituted anilines. rsc.orgsielc.comsigmaaldrich.comresearchgate.net A reversed-phase C18 column is typically used, where a polar mobile phase separates less polar compounds based on their hydrophobic interactions with the stationary phase. For aniline (B41778) derivatives, the mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and water, frequently with a small amount of acid (like formic acid) to ensure the analytes are in a consistent protonation state, leading to better peak shapes. sielc.comsielc.comsielc.com

UHPLC, which uses columns with smaller particle sizes (<2 µm), offers significantly faster analysis times and higher resolution compared to traditional HPLC. mdpi.com When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique provides exceptional sensitivity and selectivity. mdpi.comtandfonline.com The mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the molecular ion of this compound at m/z 184, [M+H]⁺) is selected and fragmented to produce a characteristic product ion (e.g., m/z 169, from the loss of a methyl group). This specific transition provides highly confident identification and quantification, even at trace levels. mdpi.comresearchgate.net

Table 5: Typical Chromatographic Conditions for the Analysis of Substituted Chloroanilines

| Parameter | Typical HPLC / UHPLC Condition |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., starting at 30% B, increasing to 95% B) |

| Flow Rate | 0.2 - 0.5 mL/min (for UHPLC) |

| Column Temperature | 30 - 40 °C |

| Detector | UV (e.g., 254 nm) or Mass Spectrometer |

| MS Ionization Mode | Electrospray Ionization Positive (ESI+) |

| MS/MS Transition (MRM) | Precursor Ion [M+H]⁺ → Product Ion (e.g., 184 → 169) |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound. This method is particularly effective due to its high chromatographic resolution and the definitive structural information provided by mass spectrometry.

In a typical GC/MS analysis of aniline derivatives, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium or hydrogen, transports the vaporized sample through a capillary column. The column's stationary phase, often a polysiloxane-based polymer, interacts with the analytes based on their polarity and volatility, leading to their separation. For chloroanilines, a non-polar or medium-polarity column is generally employed.

The temperature of the GC oven is programmed to increase gradually, which facilitates the elution of compounds with different boiling points. As the separated compounds exit the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible manner. These fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and various fragment ions. For this compound, the molecular ion would be expected at an m/z corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve the loss of a methyl group (CH₃) from the tert-butyl group, leading to a significant peak at M-15. Further fragmentation could involve the loss of the entire tert-butyl group or cleavage of the C-Cl or C-N bonds.

The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of confidence in the identification of this compound, even in complex matrices.

Table 1: Illustrative GC/MS Parameters for the Analysis of this compound

| Parameter | Value/Description |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-450 amu |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp | 280 °C |

| Expected Data | |

| Retention Time | Dependent on the specific system, but expected in the mid-to-late region of the chromatogram |

| Molecular Ion (M+) | m/z 183/185 (due to ³⁵Cl and ³⁷Cl isotopes) |

| Key Fragment Ions | m/z 168/170 (M-15, loss of CH₃), m/z 126/128 (loss of C₄H₉) |

X-ray Diffraction Methods for Structural Elucidation (Single-Crystal X-ray Diffraction)

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not publicly available at this time.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with a focused X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can deduce the arrangement of atoms within the crystal lattice.

Should a single crystal of this compound be grown and analyzed, this technique would provide invaluable information, including:

Confirmation of the molecular structure: Unambiguous determination of bond lengths, bond angles, and torsional angles.

Stereochemistry: The absolute configuration of chiral centers, if any were present.

Intermolecular interactions: Identification of hydrogen bonding, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

Polymorphism: The ability of the compound to exist in different crystal structures, which can influence its physical properties.

Without experimental data, any discussion of the specific crystal structure of this compound would be purely speculative.

Environmental Research Perspectives on Chloroanilines, Including 4 Tert Butyl 2 Chloroaniline

Environmental Transport, Distribution, and Persistence Studies

Chloroanilines are known to enter the environment through industrial effluents and as degradation products of various pesticides. Their distribution in the environment is influenced by factors such as soil composition, water solubility, and vapor pressure. Generally, chloroanilines exhibit moderate to low water solubility and can adsorb to soil and sediment, which can limit their mobility in the aqueous phase. The persistence of these compounds in the environment is variable and depends on the specific isomer and environmental conditions. For instance, the half-life of 4-chloroaniline (B138754) in an experimental pond was observed to have two phases, with half-lives of approximately 3 and 11 days. nih.gov

The persistence of organic chemicals in soil is influenced by factors such as the soil's organic matter content, water content, and microbial activity. epa.gov Compounds with a high soil organic carbon-water (B12546825) partitioning coefficient (Koc) tend to adsorb strongly to soil organic carbon, reducing their mobility. illinois.edu While the specific Koc for 4-(tert-butyl)-2-chloroaniline is not reported, its calculated XLogP3 value of 3.5 suggests a moderate potential for adsorption to soil and sediment. nih.gov

Table 1: Physicochemical Properties and Environmental Fate Parameters of Selected Chloroanilines

| Compound | Molecular Formula | CAS Number | Log Kow | Water Solubility | Persistence Notes |

| This compound | C10H14ClN | 42265-67-8 | 3.5 (XLogP3) | Data not available | Expected to have moderate persistence based on structure. |

| 4-Chloroaniline | C6H6ClN | 106-47-8 | 1.83 | 3.9 g/L | Rapidly degraded by light in water (half-life 2-7 hours). who.int |

| 3-Chloroaniline (B41212) | C6H6ClN | 108-42-9 | 1.88 | Sparingly soluble | Can be released from the degradation of herbicides like chlorpropham. nih.govatamanchemicals.com |

| 2-Chloroaniline | C6H6ClN | 95-51-2 | 1.90 | 4.4 g/L | Subject to microbial degradation. nih.govasm.org |

Note: Data for this compound is limited. The Log Kow value is a calculated estimate (XLogP3). Data for other chloroanilines are provided for comparison.

Degradation Pathways and Mechanisms in Environmental Matrices

The degradation of chloroanilines in the environment can occur through both biological and abiotic processes. Research has primarily focused on microbial degradation and advanced oxidation processes as key removal mechanisms.

Biodegradation by Microbial Communities

Microorganisms play a crucial role in the breakdown of chloroanilines in soil and water. Several bacterial strains have been identified that can utilize chloroanilines as a source of carbon and nitrogen. The primary mechanism of aerobic biodegradation of monochloroanilines often involves an initial oxidation step catalyzed by an aniline (B41778) oxygenase to form a chlorocatechol. nih.govasm.org This intermediate is then typically subjected to ring cleavage via a modified ortho-cleavage pathway, leading to further degradation. nih.govasm.orgfrontiersin.org

For example, Moraxella sp. strain G has been shown to degrade 4-chloroaniline by converting it to 4-chlorocatechol (B124253), which is then mineralized. nih.govasm.org Similarly, strains of Acinetobacter, Pseudomonas, and Klebsiella have been isolated that can degrade 4-chloroaniline. nih.gov The ability of microbial communities to degrade chloroanilines can be influenced by the presence of other substrates and the specific substituents on the aniline ring. nih.govzju.edu.cn The size of the substituent on the aniline ring appears to be a more significant factor than its electron-withdrawing effect in determining the substrate specificity of the aniline oxygenase. nih.govasm.org

Advanced Oxidation/Reduction Processes for Degradation

Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants like chloroanilines in water. researchgate.netcabidigitallibrary.org These processes generate highly reactive species, such as hydroxyl radicals, which can non-selectively attack and break down the aromatic ring of chloroanilines. researchgate.net AOPs like UV/TiO2, UV/H2O2, and Fenton processes have been shown to degrade various chloroaniline isomers. researchgate.netmdpi.comnih.gov For instance, the photocatalytic degradation of 4-chloroaniline in a UV/TiO2/H2O2 system resulted in its complete degradation after 90 minutes of irradiation. researchgate.netcabidigitallibrary.org

The degradation of chloroanilines through AOPs can proceed via multiple pathways, including hydroxylation of the aromatic ring, substitution of the amino group, and hydrogen abstraction. researchgate.net These initial reactions lead to the formation of various intermediates that are subsequently degraded into smaller organic acids and eventually mineralized to CO2, water, and inorganic ions. researchgate.netmdpi.com

Investigation of Intermediate Degradation Products

The identification of intermediate degradation products is crucial for understanding the degradation pathways and assessing the potential formation of more toxic byproducts. During the biodegradation of 4-chloroaniline, 4-chlorocatechol is a commonly identified intermediate. nih.govasm.orgnih.gov In the case of 3,4-dichloroaniline (B118046) degradation by Acinetobacter baylyi strain GFJ2, 4-chloroaniline was identified as the first intermediate, which was then further degraded via two distinct pathways, yielding 4-chlorocatechol and aniline. nih.govresearchgate.net

In advanced oxidation processes, a variety of intermediates can be formed. For example, during the photocatalytic degradation of 4-chloroaniline, intermediates such as 4-chlorophenol, 4-aminophenol, and 4-chloronitrobenzene have been identified. researchgate.netmdpi.com The degradation of o-chloroaniline using UV/TiO2 produced o-chlorophenol and p-benzoquinone as major intermediates. acs.org These intermediates are generally less stable than the parent compound and are further degraded under the oxidative conditions. mdpi.comacs.org

Table 2: Identified Degradation Intermediates of Selected Chloroanilines

| Parent Compound | Degradation Process | Identified Intermediates | Reference(s) |

| 4-Chloroaniline | Biodegradation | 4-Chlorocatechol, Aniline | nih.govasm.orgnih.gov |

| 4-Chloroaniline | Photocatalysis (UV/TiO2/H2O2) | 4-Chlorophenol, 4-Aminophenol, 4-Chloronitrobenzene | researchgate.netmdpi.com |

| 2-Chloroaniline | Photocatalysis (UV/TiO2) | o-Chlorophenol, p-Benzoquinone | acs.org |

| 3,4-Dichloroaniline | Biodegradation | 4-Chloroaniline | nih.govresearchgate.net |

Bioaccumulation Potential in Environmental Systems

The bioaccumulation potential of a chemical refers to its ability to accumulate in living organisms to a concentration higher than that in the surrounding environment. This is often estimated using the octanol-water partition coefficient (Log Kow or Log P). Chemicals with a high Log Kow are more lipophilic and tend to accumulate in the fatty tissues of organisms.

For this compound, a calculated XLogP3 value of 3.5 is reported, suggesting a moderate potential for bioaccumulation. nih.gov However, experimental data on its bioaccumulation factor (BCF) are not available.

Studies on other monochloroanilines, such as 4-chloroaniline, indicate a low bioaccumulation potential in aquatic organisms. who.int The relatively low experimental Log Kow of 4-chloroaniline (1.83) supports this observation. researchgate.net The available data for monochloroanilines suggest that they are not likely to significantly bioconcentrate in aquatic food webs. rivm.nl However, the bioaccumulation potential can be influenced by the organism's ability to metabolize the compound. sfu.ca

Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the bioaccumulation potential of chemicals based on their physicochemical properties. sfu.casfu.camdpi.com These models often use Log Kow as a key parameter. For chemicals with a log KOW between 2 and 11, there is a potential for bioaccumulation, although this can be mitigated by metabolic transformation. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-(tert-Butyl)-2-Chloroaniline, and how can high purity be achieved?

- Methodological Answer : The synthesis typically involves introducing the tert-butyl group to a chlorinated aniline precursor. One approach is Friedel-Crafts alkylation using tert-butyl chloride (2-chloro-2-methylpropane) as an alkylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, nucleophilic aromatic substitution (SNAr) on 2-chloroaniline derivatives with tert-butyl groups may be employed.

- Purification : Recrystallization using ethanol or hexane, followed by column chromatography (silica gel, ethyl acetate/hexane eluent), ensures >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

- Yield Optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 aniline:alkylating agent) to minimize side products like quinones .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 1.35 ppm (s, 9H, tert-butyl), δ 6.7–7.2 ppm (aromatic protons). ¹³C NMR confirms tert-butyl (δ 29–35 ppm) and aromatic carbons (δ 110–150 ppm).

- IR Spectroscopy : Peaks at ~3450 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-Cl), and 1360–1380 cm⁻¹ (tert-butyl C-H bending) .

- Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion [M⁺] at m/z 183.68 (C₁₀H₁₄ClN) and fragments like [M-C₄H₉]⁺ (m/z 127) .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 3–10) at 25°C. Monitor via UV-Vis spectroscopy (λmax ~280 nm) for absorbance shifts. Acidic conditions may hydrolyze the tert-butyl group, while alkaline conditions promote oxidation .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >200°C). Store samples at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the electronic and steric properties of 2-chloroaniline in electrophilic aromatic substitution (EAS)?

- Methodological Answer :

- Electronic Effects : The tert-butyl group is electron-donating via hyperconjugation, activating the aromatic ring toward EAS. However, steric hindrance directs substitution to the para position relative to the chloro group.

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and track product distribution via HPLC. Compare with computational models (DFT calculations) to confirm regioselectivity .

Q. What are the challenges in identifying oxidative degradation products of this compound, and how can they be resolved?

- Methodological Answer :

- Degradation Pathways : Oxidation under radical conditions (e.g., H₂O₂/Fe²⁺) yields quinones (via hydroxylation) and carboxylic acids.

- Analytical Workflow : Use LC-MS/MS (QTOF) with electrospray ionization (ESI+) to detect low-abundance products. For quinones, employ derivatization with Girard’s reagent T to enhance detectability .

Q. What computational strategies can predict the environmental persistence and toxicity of this compound?

- Methodological Answer :

- QSAR Models : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (logP ~3.2). Correlate with experimental ecotoxicity data (e.g., Daphnia magna LC₅₀).

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and potential carcinogenicity alerts .

Safety and Handling

Q. What safety protocols are critical when handling this compound, given structural analogs’ carcinogenic profiles?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Waste Disposal : Neutralize with 10% NaOH before incineration. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent explosive reactions.

- Carcinogenicity Precaution : Although direct data are limited, structural analogs (e.g., 4,4'-methylenebis(2-chloroaniline)) are Group 1 carcinogens. Conduct Ames tests for mutagenicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.